L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine

Peptide Chemistry Analytical Chemistry Quality Control

Sourcing well-characterized short peptides for mass spectrometry calibration and HPLC method validation is challenging. L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine (Leu-Pro-Gln-Ala-Ala), assembled via solid-phase peptide synthesis, provides a defined exact mass and a balanced chromatographic profile in a single reference compound. • Monoisotopic mass 498.316 Da enables external mass calibration at ≤3 ppm on ESI-QTOF and Orbitrap platforms. • Balanced hydrophobic (Leu, Pro, Ala) and polar (Gln) residues deliver a reproducible RP-HPLC retention time for column performance assessment. • Synthetic origin guarantees batch-to-batch consistency in exact mass, unlike biologically sourced peptide calibrants.

Molecular Formula C22H38N6O7
Molecular Weight 498.6 g/mol
CAS No. 821772-86-5
Cat. No. B12540026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine
CAS821772-86-5
Molecular FormulaC22H38N6O7
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C22H38N6O7/c1-11(2)10-14(23)21(33)28-9-5-6-16(28)20(32)27-15(7-8-17(24)29)19(31)25-12(3)18(30)26-13(4)22(34)35/h11-16H,5-10,23H2,1-4H3,(H2,24,29)(H,25,31)(H,26,30)(H,27,32)(H,34,35)/t12-,13-,14-,15-,16-/m0/s1
InChIKeyKSUHXBQSBAQXHF-QXKUPLGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine: Sourcing and Characterization


L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine (CAS 821772-86-5) is a synthetic linear pentapeptide with the amino acid sequence Leu-Pro-Gln-Ala-Ala, a molecular formula of C₂₂H₃₈N₆O₇, and a molecular weight of approximately 498.6 g/mol [1]. The compound is assembled via solid-phase peptide synthesis (SPPS) and is supplied as a research-grade chemical [2]. Its primary documented identity is as a model peptide in biochemical and analytical chemistry contexts, though direct primary research literature remains sparse. This guide focuses on verifiable physicochemical and sequence-based differentiation points relevant to procurement decisions.

Workflow SPPS-assembled research peptide
Research role Analytical model peptide & conformational probe
Sequence feature Leu-Pro-Gln-Ala-Ala (Pro-induced kink)

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine: Why Substitution Fails


Pentapeptides sharing the same amino acid composition but differing in sequence order can display markedly different conformational preferences, solubility profiles, and biological recognition properties. The N-terminal Leu-Pro dipeptide motif in L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine introduces a proline-induced kink that restricts backbone flexibility, while the C-terminal Ala-Ala pair confers a distinct steric and hydrophobic signature compared to peptides terminating in Gly, Val, or charged residues [1]. Even single-position substitutions in short peptides can shift the hydrodynamic radius by up to 15% and alter RP-HPLC retention times by multiple minutes under standardized conditions, making direct substitution without re-validation scientifically indefensible [2].

1

Sequence-permutated analogs may shift conformational preferences, solubility, and recognition profiles.

2

N-terminal Leu-Pro motif imposes a backbone kink; Pro-absent peptides lack this restriction, potentially altering binding and chromatographic behavior.

3

C-terminal Ala-Ala vs Gly substitution changes RP-HPLC retention and hydrophobicity; direct replacement may cause method drift without re-validation.

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine: Quantitative Differentiation Evidence


Exact Mass and Formula Identity Verification

The compound exhibits a monoisotopic molecular weight of 498.316 Da (C₂₂H₃₈N₆O₇) that is unique to the Leu-Pro-Gln-Ala-Ala sequence [1]. A closely related peptide, Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- (CAS 821772-80-9; C₂₁H₃₆N₆O₇; MW 484.5 g/mol), differs by replacement of the C-terminal Ala with Gly, yielding a mass shift of -14 Da . This mass difference is readily resolved by high-resolution mass spectrometry (resolution >30,000 FWHM), providing unambiguous identity discrimination between these two commercial pentapeptides.

Exact Mass Identity
Reported
Target: 498.316 Da vs Gly analog: 484.263 Da (Δ +14.053 Da)
Supports sequence verification via HRMS
Resolvable at resolution ≥30,000 FWHM
Peptide Chemistry Analytical Chemistry Quality Control

Proline-Induced Conformational Restriction

The presence of L-Pro at position 2 in L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine imposes a backbone φ-angle constraint (≈ -60° ± 15°) that is not present in Pro-absent pentapeptides such as Leu-Gln-Ala-Ala-Ala [1]. This kink reduces the number of accessible conformers in solution, as demonstrated in model peptide studies where Pro-containing pentapeptides exhibited 30–50% fewer discrete NMR-observable conformers compared to their Ala-substituted counterparts [2]. The conformational restriction directly affects CD spectral signatures, with Pro-containing peptides showing a characteristic negative band near 220 nm (n→π* transition) that is attenuated or absent in Pro-lacking sequences.

Conformational Restriction
Class-level
Reported 30–50% fewer NMR conformers (Pro vs Ala, class-level)
May alter binding and spectroscopic profiles
No direct measurement for this specific sequence
Peptide Conformation Biophysical Chemistry Structural Biology

RP-HPLC Retention Shift vs Gly-Substituted Analog

The C-terminal di-alanine (Ala-Ala) motif in L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine provides greater hydrophobic character compared to C-terminal Gly-Ala or Gly-Gly analogs. In reversed-phase HPLC class-level studies, each additional Ala→Gly substitution at the C-terminus reduces retention time by approximately 2–4 minutes on a C18 column under standard water/acetonitrile (0.1% TFA) gradients [1]. Consequently, this compound elutes measurably later than the analogous Gly-terminal variant (CAS 821772-80-9), enabling chromatographic discrimination during QC release testing.

RP-HPLC Retention Shift
Class-level
Estimated +2–4 min longer retention (C18, Ala-Ala vs Gly-Ala terminus)
Supports QC identity testing
Class-level inference; validate per lot
Analytical Chemistry Peptide Purification Chromatography

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine: Application Scenarios


HRMS Calibration and Method Development

With a monoisotopic mass of 498.316 Da and a well-defined elemental composition (C₂₂H₃₈N₆O₇), L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine serves as a reference compound for mass calibration in the m/z 400–600 range, a region critical for peptide mapping and middle-down proteomics workflows. The compound's defined molecular weight, established by PubChem [1], enables its use as an external calibrant for ESI-QTOF and Orbitrap platforms, where mass accuracy requirements are ≤3 ppm. Its synthetic origin ensures batch-to-batch consistency in exact mass, unlike biologically sourced peptide calibrants.

Chromatographic Suitability Standard

The compound's predicted chromatographic behavior—based on its Leu-Pro-Gln-Ala-Ala sequence and the RP-HPLC retention contributions of its constituent residues [2]—makes it a suitable system suitability standard for reversed-phase peptide purification. It can be used to assess column performance parameters (theoretical plates, tailing factor, and resolution) in QC laboratories that process short synthetic peptides. The presence of both hydrophobic (Leu, Pro, Ala) and polar (Gln) residues provides a balanced retention profile that challenges column selectivity in a single injection.

Conformational Control in Biomaterial Engineering

The N-terminal Leu-Pro dipeptide unit introduces a proline-induced backbone kink that restricts the peptide's conformational space by an estimated 30–50% relative to Pro-absent sequences, as inferred from class-level NMR studies of model pentapeptides [3]. This property positions L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine as a candidate building block for the design of oligopeptide-based hydrogels or nanostructured biomaterials where defined chain geometry—rather than random-coil flexibility—is required for self-assembly.

Negative Control for Proline-Recognizing Enzyme Assays

Because the compound contains an internal Pro residue at position 2, it can serve as a negative control or baseline substrate in enzymatic assays involving prolyl oligopeptidase (POP), prolidase, or proline-specific dipeptidyl peptidases. Unlike Pro-terminal substrates that undergo rapid N-terminal cleavage, the internal Pro-Gln bond in this sequence presents a different kinetic profile, making the compound useful for assessing substrate specificity and establishing baseline hydrolysis rates in enzyme characterization studies [4].

Application
Selection Property
Validation Focus
HRMS calibration & method development
Monoisotopic mass accuracy
Mass calibration verification (≤3 ppm)
Chromatographic suitability standard
Balanced retention profile
Column performance assessment
Biomaterial building block
Proline-induced conformational restriction
Self-assembly geometry validation
Proline-recognizing enzyme assays
Internal Pro substrate profile
Substrate specificity & baseline hydrolysis
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